molecular formula C6H5BrN2O B182952 5-Bromonicotinamide CAS No. 28733-43-9

5-Bromonicotinamide

Cat. No. B182952
CAS RN: 28733-43-9
M. Wt: 201.02 g/mol
InChI Key: YOQRXZIMSKLRCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated compounds is described in several papers. For instance, the synthesis of 5-bromo-2-iodopyrimidine is achieved through palladium-catalysed cross-coupling reactions, which is a method that could potentially be adapted for the synthesis of 5-bromonicotinamide . Another paper describes a novel synthesis route for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which showcases the versatility of brominated intermediates in chemical synthesis . Additionally, an efficient synthesis route for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is provided, which involves selective reactions and regioselective substitutions that could be relevant for synthesizing 5-bromonicotinamide .

Molecular Structure Analysis

The molecular structure of 5-bromonicotinamide can be inferred from the structures of related compounds. For example, the crystal structures of metal–5-bromonicotinate coordination polymers are discussed, which could provide insights into the coordination behavior and structural aspects of brominated pyridine derivatives . The X-ray crystal structure of 5-bromothiophenethyl thioureas demonstrates the regiospecificity of bromination, which is crucial for understanding the molecular structure of brominated compounds .

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is highlighted through various reactions. The synthesis of 5-bromonicotinic acid derivatives involves condensation reactions, which are fundamental in forming new chemical bonds and could be applicable to 5-bromonicotinamide chemistry . The direct bromination of bipyridine derivatives is another example of a chemical reaction that could be relevant for the synthesis and functionalization of 5-bromonicotinamide .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-bromonicotinamide are not directly reported, the properties of similar brominated compounds can provide some insights. The stability and magnetic properties of metal–5-bromonicotinate coordination polymers are discussed, indicating the influence of bromine on the thermal and magnetic behavior of these compounds . The antibacterial activity of a 5-bromonicotinic acid derivative also suggests potential biological properties that could be explored for 5-bromonicotinamide .

Scientific Research Applications

  • Medical Imaging : 5-[123I] iodonicotinamide, synthesized from 5-bromonicotinamide, showed potential as a brain imaging agent due to its rapid uptake in the brain and subsequent washout, suggesting its usefulness in dynamic brain studies (Bergström et al., 1993).

  • Antimicrobial Activity : N-Bromonicotinamide, prepared from 5-bromonicotinamide, exhibited antimicrobial properties against various bacteria like E. coli and Staphylococcus aureus, highlighting its potential as a novel, stable, and cost-effective antimicrobial agent (Pushpalatha & Vivekanandan, 2007).

  • Chemical Oxidation Studies : The oxidation of benzyl ethers by N-Bromonicotinamide was studied, providing insights into the reactivity and kinetics of this compound in chemical reactions (Balasubramaniyan et al., 2010).

  • Anticoccidial Activity : Derivatives of 5-bromonicotinamide, specifically 5-nitronicotinamide and its analogues, were synthesized and found to exhibit significant activity against Eimeria tenella, an organism causing coccidiosis in poultry (Morisawa et al., 1977).

  • Biological Evaluation of Derivatives : Quaternary ammonium salts of 5-bromonicotinic acid derivatives were synthesized and evaluated for their cytotoxic, antibacterial, and antifungal activities. Some compounds showed promising cytotoxicity and antibacterial properties, although they were ineffective against fungi (Khan et al., 1999).

  • Enzyme Inhibition Studies : A derivative of 5-bromonicotinamide was identified as an inhibitor of caspase-3, an enzyme involved in apoptotic cell death. This highlights its potential in the treatment of degenerative diseases (Isabel et al., 2000).

  • Pharmacological Studies : Pharmacological effects of N-bromonicotinamide were investigated, particularly its impact on locomotor activity, contrasting with standard drugs (Pushpalatha et al., 2010).

Safety And Hazards

5-Bromonicotinamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQRXZIMSKLRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182890
Record name Nicotinamide, 5-bromo-
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Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromonicotinamide

CAS RN

28733-43-9
Record name 5-Bromonicotinamide
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Record name 5-Bromonicotinamide
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Record name 5-Bromonicotinamide
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Record name Nicotinamide, 5-bromo-
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Record name 5-Bromonicotinamide
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Record name 5-BROMONICOTINAMIDE
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Synthesis routes and methods I

Procedure details

In an amount of 555 mg of 5-bromonicotinoyl chloride was dissolved in 5.5 ml of tetrahydrofuran, added with 768 μl of 28% aqueous ammonia under ice cooling, stirred for 40 minutes, then warmed to room temperature, and further stirred at room temperature for 20 minutes. The reaction system was added with 15% brine, and extracted with tetrahydrofuran, and the organic layer was dried over anhydrous magnesium sulfate, and filtered. Then, the filtrate was concentrated under reduced pressure until about half amount of crystals were deposited, and added with ethyl acetate until the deposition of crystals was terminated, and the crystals were taken by filtration to obtain 374 mg of the title compound.
Quantity
768 μL
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555 mg
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5.5 mL
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brine
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Synthesis routes and methods II

Procedure details

All of the 5-bromonicotinoyl chloride prepared above was dissolved in 100 ml hot 1,2-dimethyoxyethane and added slowly during about 15 min to 500 ml cold, concentrated NH4OH in a 1 l round-bottom flask. The mixture was then stirred 1.5 hr at -10° C. to about 5° C. followed by filtration to collect white crystalline plates of 5-bromonicotinamide which were dried at 56° C. for 1.0 min to afford 17.79 g (89.2% yield) mp 222°-223° C. (lit. 224°-225° C., Czuba, W., Rec Trav Chim (1963) 82: 988-996; lit 141°-142° C., Morisawa, Y., J Med Chem (1977) 20: 129).
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Synthesis routes and methods III

Procedure details

Oxalyl chloride (1.33 ml) and N,N-dimethylformamide (catalytic amounts) were added dropwise under ice-cooling to a solution of 5-bromopyridine-3-carboxylic acid (2.02 g) in dichloromethane, and stirred for an hour. The solvent was evaporated in a evaporator, the residue was dissolved in tetrahydrofuran (10 ml), to which ammonia water (28%; 1 ml) was added dropwise under ice-cooling, and stirred at room temperature for 0.5 hours. After completion of the reaction, water was added to the reaction mixture and extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and concentrated. The residue was purified with column chromatography to give 5-bromopyridine-3-carboxamide (734 mg).
Quantity
1.33 mL
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Synthesis routes and methods IV

Procedure details

5-Bromonicotinic acid (5.05 g), ammonium chloride (2.10 g), 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (7.30 g), 1-hydroxy-1H-benzotriazole monohydrate (3.90 g) and triethylamine (5.5 ml) were suspended in DMF (40 ml) and the mixture was stirred at room temperature for 16 hrs. Ethyl acetate and water were added to the reaction mixture and the organic layer was washed with saturated aqueous sodium hydrogen carbonate, water and saturated brine. The organic layer was concentrated by drying and recrystallized from ethyl acetate to give the title compound (2.33 g) as colorless needle crystals.
Quantity
5.05 g
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2.1 g
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7.3 g
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3.9 g
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40 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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